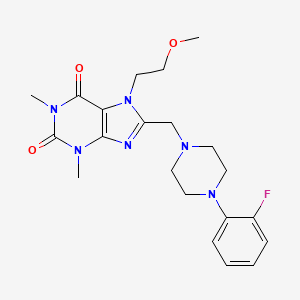![molecular formula C19H14F3N3O4S B2353817 2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034414-10-1](/img/structure/B2353817.png)
2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a difluoromethylsulfonyl group and a dipyridopyrimidinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the difluoromethylsulfonyl group could potentially undergo various reactions, such as nucleophilic substitution or elimination .Aplicaciones Científicas De Investigación
Herbicidal Applications
A study by Hamprecht et al. (1999) explored new fluoromethyl-triazines and difluoromethyl-benzenesulfonamide moieties for selective post-emergence herbicides in cotton and wheat. This research highlights the application of difluoromethyl compounds in agricultural contexts for weed control, showcasing their potential in herbicide development (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Medical Imaging and Diagnostic Applications
Turkman, Gelovani, and Alauddin (2010) developed a method for direct fluorination of pyrimidine nucleosides, exemplified by the synthesis of [18F]-FMAU. This technique is significant for producing radiolabeled nucleoside analogs, which are crucial in medical imaging and diagnostic applications (Turkman, Gelovani, & Alauddin, 2010).
Antifolate and Antitumor Applications
Gangjee et al. (2007) synthesized classical and nonclassical antifolates with pyrimidine scaffolds, demonstrating their potential as dihydrofolate reductase inhibitors and antitumor agents. These compounds are particularly relevant for targeting pathogens causing opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Antiviral and Antimicrobial Applications
Shortnacy-Fowler et al. (1999) explored the synthesis of nucleosides with pyrimidine scaffolds, revealing their potential in combating human cytomegalovirus and hepatitis B virus. These findings suggest the relevance of such compounds in antiviral and antimicrobial research (Shortnacy-Fowler, Tiwari, Montgomery, Buckheit, Secrist, & Seela, 1999).
Dual Inhibitor Applications
Gangjee et al. (2008) synthesized thieno[2,3-d]pyrimidine analogs, exhibiting dual inhibition of thymidylate synthase and dihydrofolate reductase. This dual inhibition property is crucial for developing potent therapeutics against various diseases, including cancer (Gangjee, Qiu, Li, & Kisliuk, 2008).
Material Science Applications
Zhang et al. (2007) synthesized new aromatic polyimides from diamine monomers containing pyrimidine and fluorine, demonstrating their applications in material science, particularly in creating materials with excellent solubility and thermal stability (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[2-(difluoromethylsulfonyl)benzoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4S/c20-11-5-6-16-23-14-7-8-24(10-13(14)18(27)25(16)9-11)17(26)12-3-1-2-4-15(12)30(28,29)19(21)22/h1-6,9,19H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMSBWGXNQBOIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)
![4-{[1-{2-[(2,3-dimethoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2353744.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2353745.png)


![6-Chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2353751.png)

![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)
